molecular formula C14H14OSi B093982 10,10-Dimethylphenoxasilin CAS No. 18414-62-5

10,10-Dimethylphenoxasilin

Cat. No. B093982
CAS RN: 18414-62-5
M. Wt: 226.34 g/mol
InChI Key: GGECHZFPEBUJGA-UHFFFAOYSA-N
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Description

10,10-Dimethylphenoxasilin is a chemical compound that has recently gained attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of silacycles, which are cyclic organosilicon compounds. In

Mechanism Of Action

The exact mechanism of action of 10,10-Dimethylphenoxasilin is not fully understood, but it is believed to interact with various enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol, which could lead to potential applications in the treatment of hypercholesterolemia.

Biochemical And Physiological Effects

Studies have shown that 10,10-Dimethylphenoxasilin has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. It has also been shown to have antioxidant properties, which could be useful in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 10,10-Dimethylphenoxasilin in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on 10,10-Dimethylphenoxasilin. One area of interest is in the development of new materials for organic electronics. Another area of interest is in the development of new catalysts for organic reactions. Additionally, further research is needed to fully understand the mechanism of action and potential applications of 10,10-Dimethylphenoxasilin in various scientific research areas.
Conclusion:
In conclusion, 10,10-Dimethylphenoxasilin is a unique compound that has shown potential applications in various scientific research areas. Its relatively simple synthesis method, stable properties, and potential for use in organic electronics and catalysis make it an interesting compound for further research. However, more research is needed to fully understand its properties and potential applications.

Scientific Research Applications

10,10-Dimethylphenoxasilin has shown potential applications in various scientific research areas. One such area is in the field of organic electronics, where it can be used as a precursor for the synthesis of new materials with improved electronic properties. It has also been studied for its potential use as a catalyst in organic reactions, due to its unique structure and reactivity.

properties

CAS RN

18414-62-5

Product Name

10,10-Dimethylphenoxasilin

Molecular Formula

C14H14OSi

Molecular Weight

226.34 g/mol

IUPAC Name

10,10-dimethylbenzo[b][1,4]benzoxasiline

InChI

InChI=1S/C14H14OSi/c1-16(2)13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16/h3-10H,1-2H3

InChI Key

GGECHZFPEBUJGA-UHFFFAOYSA-N

SMILES

C[Si]1(C2=CC=CC=C2OC3=CC=CC=C31)C

Canonical SMILES

C[Si]1(C2=CC=CC=C2OC3=CC=CC=C31)C

Other CAS RN

29218-87-9
18414-62-5

synonyms

10,10-Dimethyl-10H-phenoxasilin

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature a solution of 8.00 g of diphenylether (47.0 mmol) in 35 ml of THF was added dropwise to a mixture of 41.4 ml of 2.5M n-butyllithium in hexane (103.4 mmol) and 16.7 ml of TMEDA (103.4 mmol). When all phenylether was added, the reaction mixture was stirred for 16 h. The ethereal solution of 2,2'-dilithiodiphenylether and a solution of 5.7 ml of dimethyldichlorosilane (47.0 mmol) in 75 ml of ether were added simultaneously to 40 ml of ether over 1 h. The reaction mixture was stirred for 16 hr. then hydrolyzed by addition of 30 ml of water. The hydrolyzed mixture was stirred for 2 hr. The organic layer was separated, and the aqueous layer was extracted with 30 ml of ether. The combined organic layers were treated with Norit, and dried with MgSO4. The solvent was removed in vacuo. Small crystals formed during the concentration. The semisolid oil was crystallized form methanol, resulting in white crystals of 10,10-dimethylphenoxasilin with a grassy odour. Yield: 4.82 g (45%).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
41.4 mL
Type
reactant
Reaction Step Two
Quantity
103.4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,2'-dilithiodiphenylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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